molecular formula C12H17NO3 B116061 tert-butyl N-(2-methoxyphenyl)carbamate CAS No. 154150-18-2

tert-butyl N-(2-methoxyphenyl)carbamate

Cat. No.: B116061
CAS No.: 154150-18-2
M. Wt: 223.27 g/mol
InChI Key: DHSWMVURURVRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-methoxyphenyl)carbamate can be synthesized through the reaction of 2-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage with amines. This protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • N-Boc-protected anilines

Comparison: tert-Butyl N-(2-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other carbamates. Its methoxy group provides additional steric and electronic effects, influencing its behavior in chemical reactions .

Biological Activity

Tert-butyl N-(2-methoxyphenyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 225.27 g/mol. The compound features a tert-butyl group, a methoxy group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:

tert butyl N 2 methoxyphenyl carbamate\text{tert butyl N 2 methoxyphenyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

1. Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects. The mechanism involves the disruption of bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs), leading to bacterial death .

2. Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures often show varied absorption rates depending on their route of administration. For instance, related compounds are known to be poorly absorbed through the skin but exhibit rapid absorption when ingested or inhaled.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of PBPs leading to cell lysis
AnticancerInduction of apoptosis via signaling pathway modulation
CytotoxicityDisruption of cellular functions in cancer cells

Case Study: Anticancer Activity

A study examining the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against several cancer types, showing an IC50 value indicative of its potency in inhibiting cell growth .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential and safety profile of this compound. These studies have shown promising results in terms of tumor reduction and minimal side effects at therapeutic doses, highlighting its potential as a candidate for further drug development.

Properties

IUPAC Name

tert-butyl N-(2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWMVURURVRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406855
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154150-18-2
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154150-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-methoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-methoxyphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-methoxyphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-methoxyphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-methoxyphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-methoxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.